Welcome to the BenchChem Online Store!
molecular formula C16H18O3 B8570017 4-(Benzyloxy)-2-isopropoxyphenol

4-(Benzyloxy)-2-isopropoxyphenol

Cat. No. B8570017
M. Wt: 258.31 g/mol
InChI Key: OTRCCTSNNKEVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354454B2

Procedure details

A solution of 4-(benzyloxy)-2-isopropoxybenzaldehyde (2.76 g, 10.21 mmol) and 30 wt % hydrogen peroxide (1.35 mL, 13.07 mmol) in conc. H2SO4 (0.204 mL) and MeOH (20.4 mL) was stirred for 3 h at 25° C. under N2. After this time the mixture was diluted with water (20 mL) and extracted with CH2Cl2 (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford 4-(benzyloxy)-2-isopropoxyphenol, as a colorless oil. LCMS calc.=281.1; found=281.0 (M+Na)+.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.204 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[C:11]([O:17][CH:18]([CH3:20])[CH3:19])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:21]O>OS(O)(=O)=O.CO.O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([OH:21])=[C:11]([O:17][CH:18]([CH3:20])[CH3:19])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)OC(C)C
Name
Quantity
1.35 mL
Type
reactant
Smiles
OO
Name
Quantity
0.204 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
20.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.